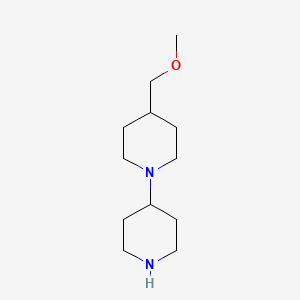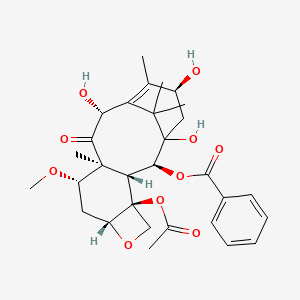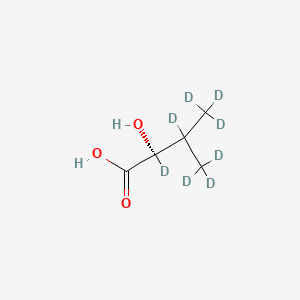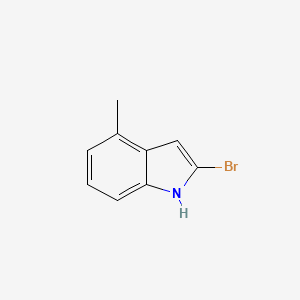![molecular formula C18H16O B13437073 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one](/img/structure/B13437073.png)
1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one is a polycyclic aromatic ketone This compound is notable for its unique structure, which includes a cyclopenta-fused pyrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one typically involves multi-step organic synthesis techniques. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylindeno[5,6-c]pyran: A similar polycyclic compound with different functional groups and properties.
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine: Another related compound with a cyclopenta-fused ring system.
Uniqueness
1,2a,3,6,7,8-Hexahydro-cyclopenta[cd]pyren-4(2H)-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C18H16O |
|---|---|
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(17),7(16),8,10(15),14(18)-pentaen-2-one |
InChI |
InChI=1S/C18H16O/c19-15-9-13-7-6-11-5-4-10-2-1-3-12-8-14(15)17(13)18(11)16(10)12/h4-5,8,13H,1-3,6-7,9H2 |
Clave InChI |
BZZLGVYNURCMGX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=CC4=C5C3=C(CCC5CC4=O)C=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


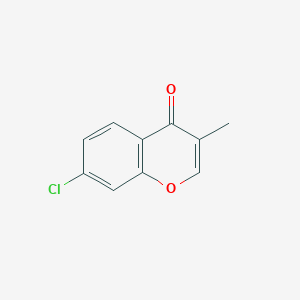
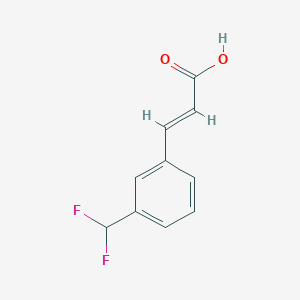
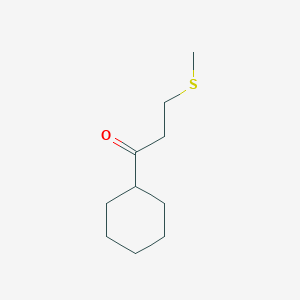
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
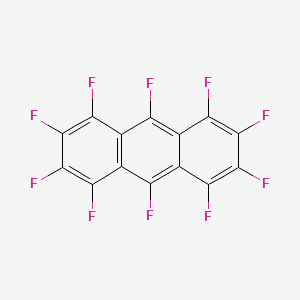

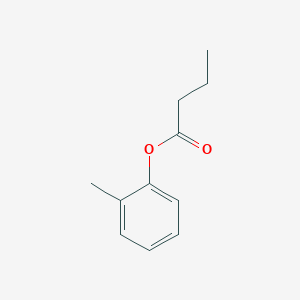
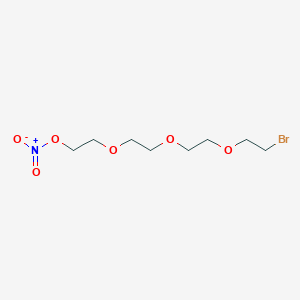
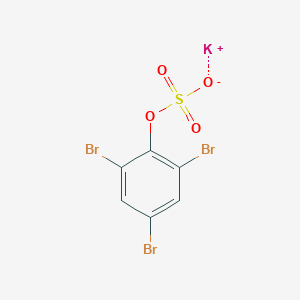
![[[[4-(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)-2-butynyl]oxy]methyl]-phosphonic Acid](/img/structure/B13437046.png)
